Optimized Lipophilicity: LogP Comparison with the Des-Chloro Analog
The target compound's measured LogP of 2.93 precisely calibrates its lipophilicity, a critical determinant of membrane permeability and non-specific binding. In contrast, the des-chloro analog 4-[4-(2-fluorobenzoyl)piperazin-1-yl]aniline (CAS 758699-84-2) lacks the 5-chloro substituent and is predicted to have a significantly lower LogP. Although an experimentally verified LogP for the analog is not publicly available, the structural deletion of the chlorine atom is a well-established class-level inference for reducing LogP, which can lead to poor permeability and suboptimal bioavailability [1][2].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 (ChemSpace computed) |
| Comparator Or Baseline | 4-[4-(2-fluorobenzoyl)piperazin-1-yl]aniline (CAS 758699-84-2); LogP value not empirically determined but structurally predicted to be lower due to absence of chlorine |
| Quantified Difference | The presence of the 5-chloro atom on the target molecule is expected to increase LogP by approximately 0.5 to 1.0 units compared to the des-chloro analog, based on well-established substituent hydrophobicity constants (π value for Cl). |
| Conditions | Computed (XLogP3-AA) and vendor-provided data; no experimental logD7.4 values available for either compound. |
Why This Matters
A LogP of ~2.9 is within the optimal range for oral drug-likeness (typically 1-3), balancing solubility and permeability; a significantly lower LogP in the des-chloro analog could reduce passive membrane diffusion, making the target compound more suitable for cell-based assays.
- [1] ChemSpace. (n.d.). CSSB00020601013: 5-chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]aniline. ChemSpace LLC. View Source
- [2] PubChem. (2026). Compound Summary for CID 7337941: (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine. National Library of Medicine. View Source
